Butylmalonic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

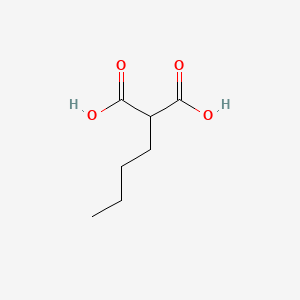

Structure

3D Structure

Propiedades

IUPAC Name |

2-butylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRZWYDXIGCFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870594 | |

| Record name | 2-Butylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-59-8, 5917-45-3 | |

| Record name | Butylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005917453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylpropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X9O8XSJ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butylmalonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activity of 2-Butylpropanedioic Acid

Abstract

Butylmalonic acid, a dicarboxylic acid with the IUPAC name 2-butylpropanedioic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of two carboxylic acid functional groups and a butyl side chain, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its role as a transition-state analogue inhibitor of aminoacylase (B1246476) I. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their laboratory work.

Chemical Structure and Identification

This compound is a substituted malonic acid derivative. The central carbon atom of the propane-1,3-dioic acid backbone is attached to a butyl group.

| Identifier | Value |

| IUPAC Name | 2-butylpropanedioic acid[3] |

| Synonyms | n-Butylmalonic acid, 2-n-Butylmalonic acid, 1,1-Pentanedicarboxylic acid, α-Carboxycaproic acid[3] |

| CAS Number | 534-59-8[3] |

| EC Number | 208-602-7 |

| PubChem CID | 10801[3] |

| Molecular Formula | C₇H₁₂O₄[3] |

| SMILES | CCCCC(C(=O)O)C(=O)O[3] |

| InChIKey | MCRZWYDXIGCFKO-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 102-105 °C | [5] |

| Boiling Point | 333.1 °C at 760 mmHg | [5] |

| Density | 1.197 g/cm³ | [5] |

| Solubility in Water | 438 g/L at 25 °C | [2] |

| pKa | 2.96 (at 5 °C) | [2] |

| XLogP3 | 1.3 | [3] |

| Flash Point | 169.4 °C | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[6] |

| ¹³C NMR | Spectral data available.[7] |

| FT-IR (KBr Pellet) | Characteristic peaks for O-H and C=O stretching of the carboxylic acid groups, and C-H stretching of the butyl group.[3][8] |

| Mass Spectrometry | Mass spectrum available, with a top peak at m/z 104.[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from diethyl malonate. The first step involves the alkylation of diethyl malonate with a butyl halide to form diethyl butylmalonate. The second step is the hydrolysis of the diester to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

This protocol is adapted from established malonic ester synthesis procedures.[9]

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate via the dropping funnel with continuous stirring.

-

Alkylation: Following the addition of diethyl malonate, add n-butyl bromide dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reflux: After the addition of n-butyl bromide is complete, heat the mixture to reflux for approximately 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl butylmalonate.

-

Purification: Purify the crude product by vacuum distillation.

-

Hydrolysis: To the crude or purified diethyl butylmalonate, add an excess of a strong acid, such as 6M hydrochloric acid.[10]

-

Reflux: Heat the mixture to reflux to facilitate the hydrolysis of the ester groups. The progress of the reaction can be monitored by the disappearance of the ester starting material using TLC.

-

Isolation: After completion of the hydrolysis, cool the reaction mixture. If the product precipitates upon cooling, it can be collected by vacuum filtration. Otherwise, the product can be extracted with a suitable organic solvent.

-

Purification: The crude this compound can be purified by recrystallization.[11][12] A suitable solvent system can be determined through solubility tests, with common choices including water or mixed solvent systems like ethanol/water.[13]

Analytical Methods

Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube to a final volume of approximately 0.6 mL.[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Data Acquisition: Obtain the FT-IR spectrum of the KBr pellet using a standard FT-IR spectrometer.

Biological Activity and Applications in Drug Development

This compound is recognized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][] Its primary documented biological activity is as an inhibitor of aminoacylase I.

Inhibition of Aminoacylase I

Aminoacylase I (ACY1) is an enzyme that catalyzes the hydrolysis of N-acetylated amino acids to the corresponding free amino acid and acetate.[15] this compound has been identified as a slow-binding inhibitor of porcine renal aminoacylase I.[16] It acts as a transition-state analogue, where its molecular conformation and charge distribution mimic the putative transition state of the aminoacylase-catalyzed reaction.[16]

Kinetic Data for Aminoacylase I Inhibition by this compound:

| Parameter | Value | Conditions | Reference |

| Inhibition Constant (Ki) | ~100 µM | 25 °C, pH 7.0 | [16] |

| Dissociation Rate Constant (k_off) | ~6 x 10⁻⁴ s⁻¹ | 25 °C, pH 7.0 | [16] |

| Association Rate Constant (k_on) | ~20 M⁻¹s⁻¹ | 25 °C, pH 7.0 | [16] |

Signaling Pathway and Mechanism of Action

Caption: Mechanism of aminoacylase I inhibition.

The inhibition of aminoacylase I by this compound is a slow-binding process, characterized by half-times of more than 10 minutes for the onset of inhibition.[16] This slow-binding nature suggests a conformational change in the enzyme-inhibitor complex following the initial binding event. As a transition-state analogue, this compound binds tightly to the active site of aminoacylase I, preventing the natural substrate from binding and being hydrolyzed. This inhibitory activity makes this compound and its derivatives potential leads for the development of drugs targeting processes where aminoacylase I activity is implicated.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[17] It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it an accessible building block for researchers. The specific inhibition of aminoacylase I highlights a key biological activity that warrants further investigation for therapeutic applications. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. MALONIC ACID DI-N-BUTYL ESTER(1190-39-2) 13C NMR [m.chemicalbook.com]

- 3. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound(534-59-8) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Home Page [chem.ualberta.ca]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 15. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Butylmalonate is a transition state analogue for aminocylase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylmalonic acid, a dicarboxylic acid, serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of n-butylmalonic acid, detailed experimental protocols for their determination, and a summary of its spectroscopic data.

Physical Properties

n-Butylmalonic acid is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [2] |

| Melting Point | 102-105 °C | [2] |

| Boiling Point | 333.1 °C at 760 mmHg | |

| Density | 1.197 g/cm³ | |

| Solubility in Water | 11.6 g / 100 g saturated solution at 0 °C; 79.3 g / 100 g saturated solution at 50 °C | |

| pKa (at 5 °C) | 2.96 | [1] |

| Appearance | White crystalline solid | [1] |

Chemical Properties and Reactivity

n-Butylmalonic acid exhibits reactivity characteristic of dicarboxylic acids. Its most notable chemical transformation is its thermal decarboxylation.

Decarboxylation

Upon heating to temperatures at or above 150 °C, n-butylmalonic acid undergoes decarboxylation to yield caproic acid and carbon dioxide. This reaction proceeds through a cyclic transition state.[4]

Reaction Scheme:

The mechanism for this reaction is a key aspect of the malonic ester synthesis, where the substituted malonic acid is an intermediate that is readily converted to a substituted acetic acid.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical and chemical properties of n-butylmalonic acid.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of n-butylmalonic acid.

Materials:

-

n-Butylmalonic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of n-butylmalonic acid into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Continue heating and record the temperature at which the last crystal melts as the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of n-butylmalonic acid.

Materials:

-

n-Butylmalonic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of n-butylmalonic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the n-butylmalonic acid solution and record the initial pH.

-

Fill the burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values may be observed.

Synthesis of n-Butylmalonic Acid from Diethyl n-Butylmalonate

This synthesis involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Materials:

-

Diethyl n-butylmalonate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Saponification: In a round-bottom flask, dissolve diethyl n-butylmalonate in ethanol. Add a solution of NaOH or KOH in water.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

-

After reflux, distill off the ethanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl until the solution is acidic to litmus (B1172312) paper. n-Butylmalonic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude n-butylmalonic acid can be recrystallized from hot water to obtain a pure product.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of n-butylmalonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) / ppm | Assignment |

| ~11.0 - 12.0 (broad s, 2H) | -COOH |

| ~3.4 (t, 1H) | -CH(COOH)₂ |

| ~1.9 (m, 2H) | -CH₂-CH(COOH)₂ |

| ~1.3 (m, 2H) | -CH₂-CH₂-CH₃ |

| ~0.9 (t, 3H) | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of n-butylmalonic acid displays characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 (broad) | O-H stretch of the carboxylic acid dimer |

| 2960 - 2850 | C-H stretch of the alkyl chain |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1410 | O-H bend of the carboxylic acid |

| ~1240 | C-O stretch of the carboxylic acid |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of n-butylmalonic acid results in fragmentation patterns that can be used for its identification.

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular ion) |

| 115 | [M - COOH]⁺ |

| 104 | |

| 86 | |

| 73 |

Logical Workflow and Process Diagrams

Synthesis and Decarboxylation of n-Butylmalonic Acid

The following diagram illustrates the synthetic pathway from diethyl malonate to caproic acid, with n-butylmalonic acid as a key intermediate.

Caption: Synthetic pathway from diethyl malonate to caproic acid via n-butylmalonic acid.

Experimental Workflow for Property Determination

The following diagram outlines the logical flow for the experimental determination of the key properties of n-butylmalonic acid.

Caption: Experimental workflow for the comprehensive characterization of n-butylmalonic acid.

References

Butylmalonic Acid: A Technical Guide for Researchers

CAS Number: 534-59-8 Molecular Formula: C₇H₁₂O₄

This technical guide provides an in-depth overview of butylmalonic acid, a dicarboxylic acid with significant applications in organic synthesis and as a biochemical tool. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.

Core Chemical and Physical Properties

This compound, also known as 2-butylpropanedioic acid, is a white crystalline solid.[][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and analysis.

| Property | Value | Source |

| CAS Number | 534-59-8 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₄ | [3][5][6] |

| Molecular Weight | 160.17 g/mol | [4][7] |

| Melting Point | 102-107 °C | [][7] |

| Boiling Point | 333.1 °C at 760 mmHg | [][2] |

| Solubility in Water | 438 g/L at 25 °C | [][2] |

| Appearance | White crystalline solid | [][2] |

Synthesis of this compound Precursors

This compound is commonly synthesized via the alkylation of malonic esters, a cornerstone of organic synthesis for creating substituted carboxylic acids. The following workflow illustrates the synthesis of diethyl butylmalonate, a key intermediate.

References

Synthesis of Butylmalonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of butylmalonic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The synthesis originates from diethyl malonate and proceeds through a two-stage process: the alkylation of diethyl malonate to form diethyl butylmalonate, followed by hydrolysis and decarboxylation to yield the final product. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data.

Reaction Principle and Pathway

The synthesis of this compound from diethyl malonate is a classic example of the malonic ester synthesis.[1][2] This method allows for the elongation of a carbon chain by two atoms, converting an alkyl halide into a carboxylic acid.[3] The overall process can be conceptually divided into two primary stages:

-

Alkylation of Diethyl Malonate: The first stage involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a butyl group.[4] Diethyl malonate is particularly suitable for this reaction due to the acidity of the α-hydrogens (pKa ≈ 13), which are situated between two electron-withdrawing carbonyl groups.[5][6] A strong base, typically sodium ethoxide, is used to deprotonate the diethyl malonate, forming a resonance-stabilized enolate.[7][8] This enolate then undergoes a nucleophilic substitution reaction (SN2) with a butyl halide, such as n-butyl bromide, to form diethyl n-butylmalonate.[9]

-

Hydrolysis and Decarboxylation: The second stage involves the conversion of the synthesized diethyl butylmalonate into this compound. This is achieved through hydrolysis of the two ester groups, which can be catalyzed by either acid or base, to yield this compound.[5][10] This intermediate, a β-dicarboxylic acid, is thermally unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the final product, this compound.[7][11][12]

The overall chemical transformation is depicted in the following reaction scheme:

Figure 1: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for both stages of the synthesis. These protocols are based on established and reliable methods.[11][13]

Stage 1: Synthesis of Diethyl n-Butylmalonate

This procedure details the alkylation of diethyl malonate with n-butyl bromide.

Materials and Equipment:

-

Round-bottom flask (5 L)

-

Reflux condenser

-

Separatory funnel

-

Mechanical stirrer

-

Heating mantle or water bath

-

Distillation apparatus

-

Claisen flask

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

n-Butyl bromide

-

Moist litmus (B1172312) paper

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a 5 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 2.5 L of absolute ethanol.[11] Gradually add 115 g of clean sodium metal in small pieces through the condenser. The reaction is exothermic and may require cooling with a water bath to control the rate.[11]

-

Formation of the Enolate: Once all the sodium has reacted and the solution has cooled to approximately 50°C, slowly add 825 g of diethyl malonate through the separatory funnel with continuous stirring.[11]

-

Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide.[11] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Cooling may be necessary if the reaction becomes too vigorous.[11]

-

Reaction Completion and Work-up: After the addition is complete (approximately 2 hours), reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours).[11]

-

Solvent Removal: Reconfigure the apparatus for distillation and remove the majority of the ethanol by heating on a steam or water bath. This step may take up to 6 hours, and about 2 L of ethanol can be recovered.[11]

-

Extraction and Purification: To the residue in the flask, add approximately 2 L of water and shake thoroughly. Separate the upper layer containing the crude diethyl n-butylmalonate.[11] Purify the product by vacuum distillation.[11]

Quantitative Data for Stage 1:

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Density (g/mL) |

| Sodium | 22.99 | 115 | 5.0 | - | - |

| Absolute Ethanol | 46.07 | - | - | 2500 | 0.789 |

| Diethyl Malonate | 160.17 | 825 | 5.15 | 780 | 1.058 |

| n-Butyl Bromide | 137.02 | 685 | 5.0 | 535 | 1.28 |

Expected Yield: 860–970 g (80–90% of the theoretical amount) of diethyl n-butylmalonate.[11]

Physical Properties of Diethyl n-Butylmalonate:

| Property | Value |

| Boiling Point | 235–240 °C (at 760 mm Hg)[14] |

| 130–135 °C (at 20 mm Hg)[11] | |

| 140–145 °C (at 40 mm Hg)[11] | |

| Density | 0.983 g/mL at 25 °C[14] |

| Refractive Index (n20/D) | 1.422[14] |

Stage 2: Synthesis of this compound via Hydrolysis and Decarboxylation

This procedure describes the conversion of diethyl butylmalonate to this compound.

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Diethyl n-butylmalonate

-

Concentrated hydrochloric acid (or Sodium Hydroxide (B78521) solution)

-

Water

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, place the diethyl n-butylmalonate obtained from Stage 1. Add an excess of a strong acid, such as 6M hydrochloric acid.[5] Alternatively, a strong base like sodium hydroxide or potassium hydroxide solution can be used for saponification.[3][7]

-

Decarboxylation: Heat the reaction mixture to reflux. The hydrolysis of the ester groups will occur, followed by the decarboxylation of the resulting this compound, which is unstable at elevated temperatures.[5][7] The reflux should be continued until the evolution of carbon dioxide gas ceases.

-

Isolation and Purification: After cooling the reaction mixture, the this compound can be isolated by extraction with a suitable organic solvent, such as diethyl ether. The organic extracts are then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation.

Quantitative Data for Stage 2 (Illustrative):

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount |

| Diethyl Butylmalonate | 216.27 | 1 mole (216.27 g) |

| 6M Hydrochloric Acid | - | Excess |

Expected Yield: The yield for this step is typically high, though specific quantitative data can vary based on the exact conditions used.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and well-established procedure in organic chemistry. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate. Careful control of reaction conditions, particularly during the exothermic alkylation step, is crucial for achieving high yields and purity. This synthesis route offers a versatile platform for the creation of various substituted carboxylic acids, highlighting its continued importance in modern organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Page loading... [guidechem.com]

- 10. Suggest a possible reaction mechanism for the synthesis of \mathrm { CH }.. [askfilo.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]

Butylmalonic acid IUPAC name and synonyms

An In-depth Technical Guide to Butylmalonic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 2-butylpropanedioic acid[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 534-59-8 | [1][2] |

| Appearance | White crystalline powder | [2][5] |

| Melting Point | 105-107 °C | [3][6][7] |

| Boiling Point | 333.1 °C at 760 mmHg | [5] |

| Density | 1.197 g/cm³ | [5] |

| Water Solubility | 438 g/L at 25 °C | [2][3] |

| pKa | 2.96 at 5 °C | [2][3] |

Experimental Protocols

Synthesis of Diethyl n-Butylmalonate (Precursor to this compound)

This protocol is adapted from a known procedure for the synthesis of ethyl n-butylmalonate, a common precursor to this compound.

Materials:

-

Sodium (metal)

-

Absolute ethyl alcohol

-

Diethyl malonate (redistilled)

-

n-Butyl bromide (redistilled)

-

Water

Procedure:

-

In a flask equipped with a reflux condenser, dissolve sodium in absolute ethyl alcohol to prepare sodium ethoxide.

-

Cool the sodium ethoxide solution to approximately 50°C.

-

Slowly add redistilled diethyl malonate to the solution with stirring.

-

Gradually add redistilled n-butyl bromide to the resulting clear solution. The reaction is exothermic and may require cooling.

-

Reflux the reaction mixture until it is neutral to moist litmus (B1172312) paper (approximately 2 hours).

-

Distill off the excess alcohol from the reaction mixture.

-

Add water to the residue and shake thoroughly.

-

Separate the upper layer, which is the crude diethyl n-butylmalonate.

-

Purify the product by distillation under reduced pressure. The fraction boiling at 130-135°C at 20 mmHg is collected.

General Protocol for Saponification to this compound

This is a general procedure for the preparation of alkylmalonic acids from their diethyl esters via acid-catalyzed saponification.[8]

Materials:

-

Diethyl n-butylmalonate

-

Acid ion-exchange resin (e.g., Lewatit® SP 112, H⁺ form)

-

Demineralized water

Procedure:

-

Combine diethyl n-butylmalonate, demineralized water, and the acid ion-exchange resin in a reaction vessel.

-

Heat the mixture to a temperature between 50-70°C under reduced pressure (100-1000 mbar).

-

Continuously distill off the ethanol (B145695) that is formed during the reaction.

-

After the saponification is complete, add toluene to the reaction mixture to azeotropically remove the water.

-

The this compound will precipitate as crystals.

-

Filter the crystals, wash them with toluene, and dry to obtain the final product.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis process of this compound, starting from diethyl malonate.

Caption: A two-step synthesis of this compound.

Inhibitory Action of this compound

This compound has been identified as an inhibitor of acylase I.[] The diagram below conceptualizes its role as a competitive inhibitor in a generic enzymatic pathway.

References

- 1. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 534-59-8 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 99 534-59-8 [sigmaaldrich.com]

- 8. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]

The Diverse Biological Activities of Substituted Malonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted malonic acids and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities. Their structural tunability allows for the fine-tuning of their physicochemical properties, leading to a range of applications in medicine and biotechnology. This in-depth technical guide explores the core biological activities of these compounds, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support further research and development.

Enzyme Inhibition

Substituted malonic acids are well-recognized for their ability to act as enzyme inhibitors, targeting key players in various pathological processes. Their mechanism often involves mimicking the natural substrate of the enzyme, leading to competitive inhibition.

Inhibition of Matrix Metalloproteinase-8 (MMP-8)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of MMP-8 (neutrophil collagenase) is implicated in inflammatory diseases and cancer metastasis. Substituted malonic acid hydroxamates have been identified as potent inhibitors of MMP-8.[1]

Quantitative Data: MMP-8 Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Indane-2,2-dicarboxylic acid derivative | MMP-8 | 0.3 µM | [1] |

Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)

Malonic acid is a classic example of a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain. This inhibition is due to the structural similarity between malonic acid and the enzyme's natural substrate, succinate. This property is foundational in metabolic studies and has implications for diseases involving mitochondrial dysfunction.

Inhibition of CD73 (Ecto-5'-nucleotidase)

CD73 is a cell-surface enzyme that plays a crucial role in the tumor microenvironment by producing immunosuppressive adenosine. Inhibiting CD73 is a promising strategy in cancer immunotherapy. Asymmetrically substituted malonic acid derivatives have emerged as effective non-nucleoside inhibitors of CD73.

Antimicrobial Activity

Certain substituted malonic acid derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound Class | Gram-Positive Bacteria (MIC Range) | Gram-Negative Bacteria (MIC Range) | Reference |

| Organic Acids & Derivatives | 10 - 11,300 mg/L | 500 - 15,000 mg/L | [2][3] |

Neuroprotective Effects

Substituted malonic acids, such as dimethyl malonate (DMM), have shown promise as neuroprotective agents. Their mechanism of action can involve the inhibition of excitotoxicity, a process implicated in various neurodegenerative diseases.

Antitumor Activity

Beyond their role in inhibiting cancer-related enzymes like CD73, some substituted malonic acid derivatives exhibit direct cytotoxic effects on cancer cells. This opens avenues for their development as standalone or adjuvant anticancer agents.

Quantitative Data: Cytotoxicity (IC50)

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| β-keto-1,2,3-triazole derivatives | HepG2 | 0.041 µM | [4] |

| β-keto-1,2,3-triazole derivatives | MCF-7 | >54.6 µM | [5] |

| Cinnamic acid derivatives | HCT116 | 0.34 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: MMP-8 Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a method to determine the inhibitory activity of substituted malonic acid derivatives against MMP-8 using a continuous fluorogenic assay.[7][8]

Materials:

-

Recombinant human MMP-8 (activated)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35

-

Substituted malonic acid inhibitor (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

-

Prepare a stock solution of the substituted malonic acid inhibitor in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 2 µL of the inhibitor solution at various concentrations to the test wells. Add 2 µL of DMSO to the control wells.

-

Add 25 µL of the MMP-8 enzyme solution (e.g., 10 nM final concentration) to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30 minutes, with readings taken every minute.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

-

The percent inhibition is calculated relative to the control (DMSO) wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol describes an in vitro assay to evaluate the neuroprotective effects of substituted malonic acid derivatives against glutamate-induced cell death in a neuronal cell line.[9][10]

Materials:

-

Neuronal cell line (e.g., primary cortical neurons or SH-SY5Y)

-

Cell culture medium appropriate for the cell line

-

Poly-D-lysine coated 96-well plates

-

L-glutamic acid

-

Substituted malonic acid derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

LDH cytotoxicity assay kit

Procedure:

-

Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for a suitable period (e.g., 24-48 hours for cell lines, 7-10 days for primary neurons).

-

Prepare serial dilutions of the substituted malonic acid derivative in the cell culture medium.

-

Pre-treat the cells by replacing the existing medium with the medium containing different concentrations of the test compound or vehicle control (e.g., DMSO at a final concentration ≤ 0.1%). Incubate for 1-2 hours at 37°C.

-

Induce excitotoxicity by adding L-glutamic acid to the wells to a final concentration that is predetermined to cause significant cell death (e.g., 50-100 µM). Control wells should not receive glutamate.

-

Incubate the plate for 24 hours at 37°C.

-

Assess cell viability using the MTT or PrestoBlue assay according to the manufacturer's instructions.

-

Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage using an LDH cytotoxicity assay kit, following the manufacturer's protocol.

-

Calculate the percentage of neuroprotection relative to the glutamate-treated control wells.

Visualizations: Signaling Pathways and Experimental Workflows

CD73 Signaling Pathway in Cancer Immunotherapy

Caption: Inhibition of the CD73 pathway by substituted malonic acid derivatives.

Succinate Dehydrogenase Inhibition in the Citric Acid Cycle

Caption: Competitive inhibition of succinate dehydrogenase by malonic acid.

Workflow for Antimicrobial Drug Discovery and Evaluation

Caption: General workflow for the discovery of antimicrobial substituted malonic acids.

References

- 1. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

The Multifaceted Potential of Butylmalonic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of butylmalonic acid derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound, a dicarboxylic acid featuring a butyl substituent, and its derivatives represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. Their utility stems from their role as key synthetic intermediates and their inherent biological activities. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, summarizing their known biological targets and efficacy, and exploring their potential applications in various therapeutic areas, including metabolic disorders, cancer, and neurodegenerative diseases.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, most notably diethyl butylmalonate, is a well-established process in organic chemistry, primarily relying on the malonic ester synthesis.

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol outlines a standard procedure for the synthesis of diethyl n-butylmalonate, a common precursor for various this compound derivatives.

Materials:

-

Absolute ethanol (B145695)

-

Sodium metal

-

Diethyl malonate

-

n-Butyl bromide

-

Water

-

5-L round-bottomed flask with reflux condenser, separatory funnel, and mechanical stirrer

-

Steam or water bath

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask, 2.5 L of absolute ethanol is placed. To this, 115 g (5 atoms) of clean sodium is gradually added through the condenser. The reaction is exothermic and may require cooling.

-

Formation of the Malonic Ester Enolate: The resulting sodium ethoxide solution is cooled to approximately 50°C. Then, 825 g (5.15 moles) of diethyl malonate is added slowly from a separatory funnel while stirring.

-

Alkylation: To the clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction commences almost immediately, generating heat. The addition rate should be controlled to prevent the reaction from becoming too violent.

-

Reflux: The reaction mixture is refluxed for about two hours, or until it is neutral to moist litmus (B1172312) paper.

-

Workup and Distillation: The ethanol is distilled off from the reaction mixture. The residue is then treated with approximately 2 L of water and shaken thoroughly. The upper layer, containing the crude diethyl n-butylmalonate, is separated and purified by distillation under reduced pressure.

Potential Therapeutic Applications and Biological Activities

This compound derivatives have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors. The following sections summarize the key findings in this area.

Enzyme Inhibition

A significant area of research for this compound derivatives is their role as enzyme inhibitors. Quantitative data for the inhibition of specific enzymes are presented in the table below.

| Derivative Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Therapeutic Area |

| n-Butylmalonic acid | Acylase I | 192 ± 27 µM[1] | - | Metabolic Disorders |

| Bis-substituted malonic acid hydroxamate derivative | Matrix Metalloproteinase-8 (MMP-8) | 0.3 µM | - | Inflammation, Cancer |

Table 1: Quantitative Data on Enzyme Inhibition by this compound Derivatives

n-Butylmalonic acid has been identified as a slow-binding inhibitor of acylase I.[1] Acylase I is an enzyme involved in the hydrolysis of N-acylated amino acids. Its inhibition could have implications in various metabolic pathways.

Derivatives of malonic acid, including those with butyl substitutions, have shown potential as inhibitors of matrix metalloproteinases (MMPs). One study reported a bis-substituted malonic acid hydroxamate derivative with a potent inhibitory activity against MMP-8 (neutrophil collagenase), with a Ki of 0.3 µM. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.

Neurodegenerative Diseases

Recent studies have highlighted the potential of diethyl butylmalonate (DBM) in the context of Alzheimer's disease. In a 5×FAD mouse model of Alzheimer's, DBM was found to attenuate cognitive deficits and depression-like behaviors.[2] The proposed mechanism involves the reduction of neuroinflammation through the inhibition of microglial activation.[2] While the precise signaling pathways are still under investigation, this suggests a promising avenue for the development of this compound derivatives for neurodegenerative disorders.

Future Directions

The versatility of the this compound scaffold presents numerous opportunities for further research and development. Key areas for future exploration include:

-

Expansion of the Chemical Space: Synthesis and screening of a wider range of this compound derivatives to identify compounds with improved potency and selectivity for various therapeutic targets.

-

Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by bioactive this compound derivatives to better understand their therapeutic effects, particularly in cancer and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to establish clear SARs, which will guide the design of more potent and specific drug candidates.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising derivatives to assess their drug-likeness and safety profiles.

Conclusion

This compound derivatives are a promising class of compounds with demonstrated biological activity and significant potential for the development of novel therapeutics. Their straightforward synthesis and the ability to modulate the activity of key enzymes make them attractive candidates for drug discovery programs targeting a range of diseases. Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic potential.

References

Butylmalonic Acid: A Versatile C4 Building Block in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylmalonic acid, and its corresponding diethyl ester, represent a cornerstone C4 building block in the landscape of organic synthesis. Its utility stems from the reactive methylene (B1212753) group flanked by two carboxyl functionalities, which can be readily functionalized through a variety of classical and contemporary synthetic methodologies. This unique structural motif allows for the facile introduction of a butyl group and subsequent elaborations, making it an invaluable precursor in the synthesis of a diverse array of complex molecules, most notably active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, key reactions, and applications of this compound in organic synthesis, with a particular focus on its role in drug discovery and development. Detailed experimental protocols for seminal reactions and data-rich tables are provided to facilitate practical application in the laboratory.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound and its diethyl ester is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound and Diethyl Butylmalonate

| Property | This compound | Diethyl Butylmalonate |

| CAS Number | 534-59-8[1] | 133-08-4 |

| Molecular Formula | C₇H₁₂O₄[1] | C₁₁H₂₀O₄[2] |

| Molecular Weight | 160.17 g/mol [1] | 216.27 g/mol [2] |

| Appearance | White crystalline powder[1] | Colorless liquid |

| Melting Point | 102-105 °C[3] | Not applicable |

| Boiling Point | 333.1 °C at 760 mmHg[3] | 235-240 °C at 760 mmHg[4] |

| Solubility | Soluble in water (438 g/L at 25 °C)[1] | Slightly soluble in chloroform (B151607) and ethyl acetate |

| pKa | pK₁ ≈ 2.96 (at 5 °C)[1] | Not applicable |

Spectroscopic Data

The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for Diethyl Butylmalonate

| Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), the butyl chain (triplet, sextet, quintet), and the methine proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl and butyl chains, and the methine carbon. |

| IR (Infrared) | Strong absorption bands characteristic of the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching vibrations. |

| Mass Spec (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |

Core Reactions of this compound Derivatives in Organic Synthesis

The synthetic versatility of this compound is primarily exploited through its diethyl ester, diethyl butylmalonate, in several key transformations.

Malonic Ester Synthesis: Alkylation

The malonic ester synthesis is a powerful method for the preparation of substituted carboxylic acids.[5] The process begins with the alkylation of a malonic ester. In the context of this guide, we will focus on the synthesis of dialkylated malonic esters starting from diethyl butylmalonate.

Workflow for Dialkylation of Diethyl Malonate:

References

- 1. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]

- 2. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

The Discovery and Synthetic History of Butylmalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of butylmalonic acid, a significant building block in organic chemistry. The document details the evolution of its synthesis, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its preparation via the classic malonic ester synthesis.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and development of malonic acid and the malonic ester synthesis. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1][2][3] The true synthetic potential of malonic acid derivatives was unlocked with the development of the malonic ester synthesis. This powerful carbon-carbon bond-forming reaction allows for the alkylation of diethyl malonate and other malonic esters at the alpha-carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[4]

While a definitive singular publication marking the "discovery" of this compound is not readily apparent in early chemical literature, its synthesis became an early and straightforward application of the malonic ester synthesis following the elucidation of this synthetic route. The reaction of the sodium salt of diethyl malonate with a butyl halide (such as butyl bromide) would have been a logical extension of the initial studies into the alkylation of malonic esters. This method provided a reliable pathway to a variety of mono- and di-substituted malonic acids, with the butyl derivative being a fundamental example. The synthesis is a classic illustration of the nucleophilic substitution of an alkyl halide by the enolate of diethyl malonate.[5][6]

Physicochemical Properties

The accurate characterization of this compound and its common synthetic intermediate, diethyl n-butylmalonate, is crucial for their application in research and development. The following tables summarize their key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 534-59-8[7] |

| Molecular Formula | C₇H₁₂O₄[7] |

| Molecular Weight | 160.17 g/mol |

| Appearance | White crystalline solid/powder[7] |

| Melting Point | 105-107 °C |

| Boiling Point | 333.1 °C at 760 mmHg |

| Water Solubility | 438 g/L at 25 °C[7] |

| pKa | 2.96 (at 5 °C)[7] |

Table 2: Physicochemical Properties of Diethyl n-Butylmalonate

| Property | Value |

| CAS Number | 133-08-4 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 0.983 g/mL at 25 °C |

| Boiling Point | 235-240 °C |

| Refractive Index | n20/D 1.422 |

| Flash Point | 94 °C (closed cup) |

Synthetic Pathway and Mechanism

The synthesis of this compound is a multi-step process that begins with the alkylation of diethyl malonate, followed by hydrolysis of the ester groups, and finally, decarboxylation.

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on well-established procedures, particularly those published in Organic Syntheses, and provide a reliable method for the preparation of this compound.

Synthesis of Diethyl n-Butylmalonate

This procedure details the alkylation of diethyl malonate with n-butyl bromide.

Workflow Diagram:

References

Butylmalonic acid safety data sheet and handling precautions

An In-depth Technical Guide to Butylmalonic Acid: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information and handling procedures for this compound (CAS No. 534-59-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its correct identification and for predicting its behavior under various experimental conditions.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound[1][2][3] |

| Synonyms | 2-Butylmalonic acid, n-Butylmalonic acid, 1,1-Pentanedicarboxylic acid[1][2] |

| CAS Number | 534-59-8[1][2][3] |

| EC Number | 208-602-7[3][4] |

| Molecular Formula | C₇H₁₂O₄[1][2][3] |

| Molecular Weight | 160.17 g/mol [2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline powder/solid[1][3][5] |

| Melting Point | 105 - 107 °C[3] |

| Boiling Point | ~329 - 333 °C at 760 mmHg[3][5] |

| Water Solubility | 438 g/L (at 25 °C)[1] |

| pKa | 2.96 (at 5 °C)[1] |

| Density | 1.197 g/cm³[5] |

| Flash Point | 169.4 °C[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). Understanding these hazards is the first step in risk mitigation.

Table 3: GHS Hazard Classification

| Category | Code | Description |

|---|---|---|

| Signal Word | - | Warning[2][4][6] |

| Hazard Pictogram | GHS07 | ! (Exclamation Mark)[2][4] |

| Hazard Statements | H315 | Causes skin irritation[1][2][4][6] |

| H319 | Causes serious eye irritation[1][2][4][6] | |

| H335 | May cause respiratory irritation[1][2][6] |

| PBT/vPvB Assessment | - | Not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB)[4] |

Toxicological Information

While comprehensive toxicological data is limited, the primary hazards are related to irritation.

Table 4: Summary of Toxicological Effects

| Endpoint | Result |

|---|---|

| Acute Toxicity | No data available[3] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1][2][4] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[1][2][4] |

| Respiratory or Skin Sensitization | No data available[3] |

| Germ Cell Mutagenicity | No data available[3] |

| Carcinogenicity | Not identified as a probable, possible or confirmed human carcinogen by IARC[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[1][2][3] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Caption: General workflow for safely handling this compound.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture absorption.[1][7]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[7][9]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against exposure.

Table 5: Exposure Controls and Personal Protective Equipment (PPE)

| Control Type | Specification |

|---|---|

| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation (fume hood).[4][9] Eyewash stations and safety showers must be readily accessible.[7][9] |

| Eye/Face Protection | Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[4][9] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator, such as a type N95 dust mask.[9] |

| General Hygiene | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed and washed before reuse.[1][4] |

Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is vital.

Accidental Release Measures (Spills)

The appropriate response to a spill depends on its scale. The following protocol provides a decision-making framework.

Caption: Emergency response protocol for a this compound spill.

Key Spill Response Steps:

-

Personal Precautions: Wear suitable protective equipment.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4][6]

-

Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container.[4][6]

First Aid Measures

Immediate first aid can significantly reduce the severity of injury from exposure.

Caption: First aid measures for different routes of exposure.

In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[3][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6]

-

Special Hazards: Combustion may produce carbon oxides (CO, CO₂).[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[4][9] Do not allow the product to be released into the environment or enter drains.[3][9] Chemical waste generators are responsible for determining the correct waste classification and disposal methods.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 534-59-8 Name: this compound [xixisys.com]

- 9. media.laballey.com [media.laballey.com]

Spectral Analysis of Butylmalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for butylmalonic acid, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectral analysis.

Introduction

This compound (2-butylpropanedioic acid) is a dicarboxylic acid with the molecular formula C₇H₁₂O₄. Its structure consists of a butyl group attached to a malonic acid backbone. Accurate characterization of this compound is essential for its application in drug development and organic synthesis, where purity and structural integrity are paramount. Spectroscopic techniques provide a powerful toolkit for this characterization, offering detailed insights into the molecular structure and functional groups present. This guide summarizes the key spectral features of this compound.

Spectral Data Summary

The following tables summarize the expected quantitative data from the analysis of this compound. It is important to note that while some experimental data is publicly available, a complete, high-resolution dataset is not. Therefore, some of the presented data is based on typical values for the functional groups present in the molecule.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |

| -CH(COOH)₂ | 3.5 - 3.7 | Triplet | 1H |

| -CH₂-CH(COOH)₂ | 1.8 - 2.0 | Multiplet | 2H |

| -CH₂-CH₂-CH(COOH)₂ | 1.2 - 1.4 | Multiplet | 2H |

| -CH₃ | 0.8 - 1.0 | Triplet | 3H |

Note: The chemical shift of the carboxylic acid protons can be highly variable and depends on the solvent and concentration.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| -COOH | 170 - 185 |

| -CH(COOH)₂ | 50 - 60 |

| -CH₂-CH(COOH)₂ | 30 - 40 |

| -CH₂-CH₂-CH(COOH)₂ | 20 - 30 |

| -CH₃ | 10 - 15 |

Note: Carboxylic acid carbons typically appear in the downfield region of the spectrum.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) (Typical) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O stretch (carboxylic acid dimer) | 1700 - 1725 | Strong |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 910 - 950 | Medium |

Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented below is based on the electron ionization (EI) mass spectrum available from the NIST WebBook.[7][12]

| m/z | Relative Intensity (Approx.) | Proposed Fragment |

| 160 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - COOH]⁺ |

| 104 | High | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 87 | Moderate | [M - C₄H₉O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ |

Note: The fragmentation of dicarboxylic acids can be complex, and the proposed fragments are based on common fragmentation pathways.[13][14][15][16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Potassium bromide (KBr), spectroscopy grade (for pellet method)

-

Agate mortar and pestle (for pellet method)

-

Hydraulic press (for pellet method)

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)

-

Volatile solvent (if using GC-MS for sample introduction)

Procedure (Direct Inlet or GC-MS):

-

Sample Introduction:

-

Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is heated to vaporization.

-

GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.

-

-